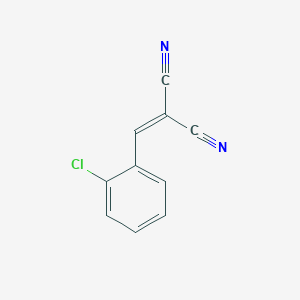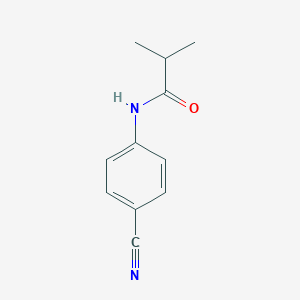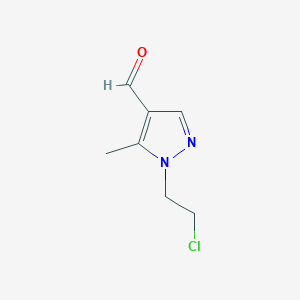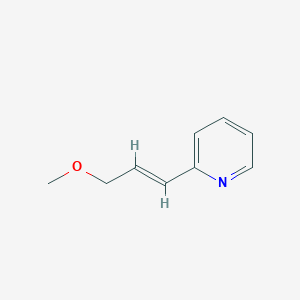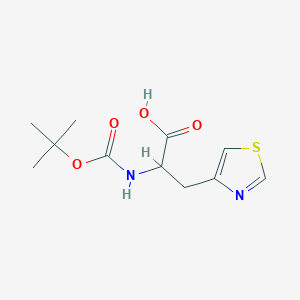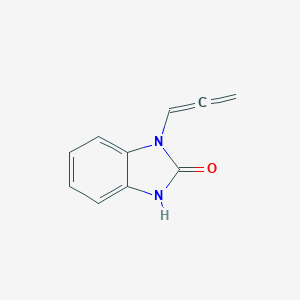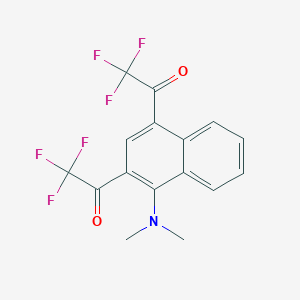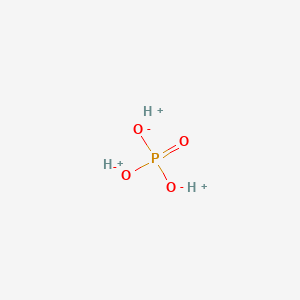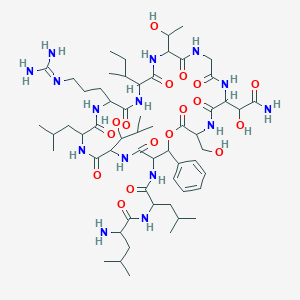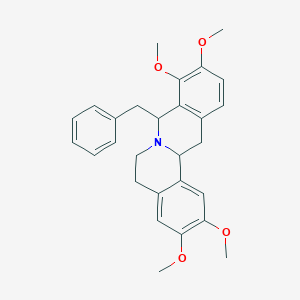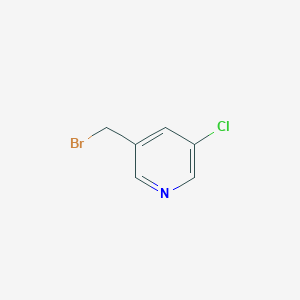
3-(Bromomethyl)-5-chloropyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Introduction :
- "3-(Bromomethyl)-5-chloropyridine" is a halogenated pyridine derivative. It is an important intermediate in organic synthesis and has been studied for its various chemical properties and potential applications in chemical research.
Synthesis Analysis :
- The synthesis of related compounds, such as 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid, involves a multi-step process starting from dichloropyridine, followed by a series of reactions including nucleophilic substitution, cyclization, bromination, and hydrolysis, resulting in yields of around 41.3% (Niu Wen-bo, 2011).
Molecular Structure Analysis :
- The structure of similar compounds like 3-bromomethyl-2-chloro-quinoline has been analyzed using X-ray crystallography. These studies reveal details about molecular conformation and intramolecular interactions, such as hydrogen bonding and Van der Waals forces (R. Kant et al., 2010).
Chemical Reactions and Properties :
- Chemical reactions involving halogenated pyridines often include nucleophilic aromatic substitution and can be used to generate a variety of derivatives. These reactions are influenced by the presence of halogen atoms and their positions on the pyridine ring (Agathe Begouin et al., 2013).
Physical Properties Analysis :
- The physical properties, such as crystal structure and melting points, of halogenated pyridines are often determined using methods like X-ray diffraction and spectroscopic techniques. These properties are crucial for understanding the material's behavior in various chemical environments (J. Hanuza et al., 1997).
Chemical Properties Analysis :
- Halogenated pyridines, including 3-(Bromomethyl)-5-chloropyridine, exhibit unique chemical properties due to the presence of halogen atoms. These properties include reactivity towards nucleophiles, potential for various organic transformations, and the formation of complex structures (Ghiasuddin et al., 2018).
科学的研究の応用
Catalytic Amination
A study by Ji, Li, and Bunnelle (2003) demonstrated the use of 5-bromo-2-chloropyridine, a compound closely related to 3-(Bromomethyl)-5-chloropyridine, in selective amination catalyzed by a palladium-Xantphos complex. This process yielded a high isolated yield and excellent chemoselectivity, showcasing the potential of such compounds in synthetic organic chemistry (Jianguo Ji, Tao Li, W. Bunnelle, 2003).
Synthesis of Rupatadine
Guo, Lu, and Wang (2015) reported on the efficient synthesis of 5-methyl-3-(bromomethyl)pyridine hydrobromide, a key intermediate in the synthesis of rupatadine, using 5-methylnicotinic acid as a starting material. This method was noted for its simplicity, efficiency, and environmental friendliness (Jianyu Guo, Yan Lu, J. Wang, 2015).
Development of Hyperbranched Polyelectrolytes
Monmoton et al. (2008) synthesized hyperbranched polyelectrolytes using 3,5-bis(bromomethyl)pyridine hydrobromide and 3,5-bis(bromobutyl)pyridine hydrobromide, demonstrating the versatility of bromomethylpyridine compounds in polymer chemistry. This study provided insights into reaction kinetics and the structural investigation of the resulting polymers (Sophie Monmoton, H. Lefebvre, A. Fradet, 2008).
Halogen/Halogen Displacement in Pyridines
Schlosser and Cottet (2002) explored the halogen/halogen displacement in various pyridines, which is relevant to understanding the chemical behavior of 3-(Bromomethyl)-5-chloropyridine in different chemical reactions (M. Schlosser, F. Cottet, 2002).
Synthesis of Acyclic Pyridine C-Nucleosides
Hemel et al. (1994) synthesized 3-Bromo-5-(2-hydroxyethylthiomethyl)pyridine, a derivative of 3-(Bromomethyl)-5-chloropyridine, and used it to create acyclic pyridine C-nucleosides, highlighting the compound's potential in medicinal chemistry (J. V. Hemel, E. Esmans, A. Groot, R. Dommisse, J. Balzarini, E. Clercq, 1994).
Synthesis of Variolin B and Deoxyvariolin B
Baeza et al. (2010) used a derivative of 3-(Bromomethyl)-5-chloropyridine in the total synthesis of variolin B and deoxyvariolin B, two natural alkaloids. This showcases the application of such compounds in the synthesis of complex natural products (A. Baeza, J. Mendiola, C. Burgos, J. Alvarez-Builla, J. Vaquero, 2010).
Synthesis of 3-Aminomethyl-5-imino-8-nitro-2,3-dihydroimidazo[1,2-a]pyridines
Schmid, Schühle, and Austel (2006) reported a synthesis method starting from 3-bromomethyl-5-chloro-2,3-dihydroimidazo[1,2-a]pyridine, useful in medicinal chemistry for the creation of molecules that adapt to biological targets (S. Schmid, D. Schühle, V. Austel, 2006).
Safety And Hazards
特性
IUPAC Name |
3-(bromomethyl)-5-chloropyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrClN/c7-2-5-1-6(8)4-9-3-5/h1,3-4H,2H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSRPKNNXHNFILZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC=C1Cl)CBr |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrClN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101302896 |
Source


|
| Record name | 3-(Bromomethyl)-5-chloropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101302896 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.47 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Bromomethyl)-5-chloropyridine | |
CAS RN |
120277-13-6 |
Source


|
| Record name | 3-(Bromomethyl)-5-chloropyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=120277-13-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(Bromomethyl)-5-chloropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101302896 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 9-(2-ethoxy-2-oxoethyl)-7-oxo-9-azabicyclo[3.3.1]nonane-3-carboxylate](/img/structure/B38145.png)
![N-(3-Methylphenyl)-N-[4-(phenylazo)phenyl]amine](/img/structure/B38146.png)
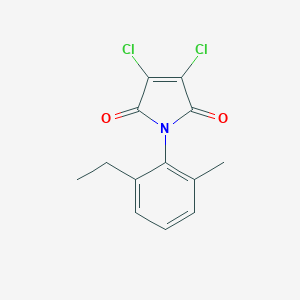
![5,6-Diamino-1-methyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B38149.png)
